molecular formula C5H9NO2 B6250373 3-ethyl-1,3-oxazolidin-2-one CAS No. 5261-18-7

3-ethyl-1,3-oxazolidin-2-one

Cat. No.: B6250373
CAS No.: 5261-18-7
M. Wt: 115.1
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Description

3-ethyl-1,3-oxazolidin-2-one is a heterocyclic organic compound that contains both nitrogen and oxygen in a five-membered ring. This compound is part of the oxazolidinone family, which is known for its significant role in synthetic organic chemistry and medicinal chemistry. The oxazolidinone nucleus is a popular framework used in the development of antibacterial agents and as chiral auxiliaries in stereoselective transformations .

Preparation Methods

The synthesis of 3-ethyl-1,3-oxazolidin-2-one can be achieved through various methods. One common synthetic route involves the cyclization of N-substituted glycidylcarbamates under the conditions of triazabicyclodecene catalysis. This method yields high amounts of the desired product when electron-donating groups are present in the aromatic substituent of glycidylcarbamate . Another method involves the intramolecular cyclization of N-allylcarbamates using hypervalent iodine compounds in a hexafluoroisopropanol medium .

Scientific Research Applications

Medicinal Chemistry

Antibacterial Agents:
3-Ethyl-1,3-oxazolidin-2-one is primarily recognized as a precursor in the synthesis of oxazolidinone antibiotics, such as linezolid. Linezolid is effective against Gram-positive bacteria and is used to treat infections caused by resistant strains like MRSA (Methicillin-resistant Staphylococcus aureus) .

Mechanism of Action:
The oxazolidinone class of antibiotics works by inhibiting bacterial protein synthesis. They bind to the 50S ribosomal subunit, preventing the formation of the initiation complex necessary for translation .

Case Study:
A study demonstrated that derivatives of this compound exhibited significant antibacterial activity against various strains, with modifications enhancing efficacy and reducing toxicity .

Materials Science

Polymer Development:
In materials science, this compound is utilized in the synthesis of polymers with specific properties. Its unique structure allows it to act as a monomer or cross-linking agent in polymerization reactions .

Applications in Coatings:
Research indicates that polymers derived from this compound can be employed in coatings that require enhanced durability and resistance to environmental factors .

Biological Studies

Biochemical Probes:
The compound serves as a probe in biochemical assays aimed at studying enzyme activity and protein interactions. Its reactive sites allow it to form covalent bonds with nucleophilic amino acids in proteins, facilitating the investigation of enzyme mechanisms .

Enzyme Inhibition:
In biological research, this compound has been studied for its potential to inhibit specific enzymes involved in metabolic pathways. This inhibition can lead to therapeutic effects in conditions such as cancer and inflammatory diseases .

Industrial Applications

Agrochemicals:
The compound is also explored in the synthesis of agrochemicals, contributing to the development of pesticides and herbicides that are more effective and environmentally friendly .

Specialty Chemicals:
In industrial chemistry, it is used as an intermediate for various specialty chemicals due to its versatile reactivity and ability to undergo further transformations .

Data Table: Applications Overview

Application Area Details References
Medicinal ChemistrySynthesis of linezolid and other antibacterial agents; mechanism involves protein synthesis inhibition
Materials ScienceUsed in polymer synthesis for coatings with enhanced properties
Biological StudiesServes as a biochemical probe; potential enzyme inhibitor
Industrial ApplicationsIntermediate for agrochemicals and specialty chemicals

Comparison with Similar Compounds

3-ethyl-1,3-oxazolidin-2-one can be compared to other oxazolidinone derivatives such as linezolid, tedizolid, and contezolid. These compounds share a similar oxazolidinone nucleus but differ in their substituents and specific applications. Linezolid, for example, is a well-known antibiotic used to treat infections caused by Gram-positive bacteria . Tedizolid and contezolid are newer derivatives with improved potency and reduced resistance potential . The unique aspect of this compound lies in its specific substituents, which may confer distinct chemical and biological properties.

Biological Activity

3-Ethyl-1,3-oxazolidin-2-one is a heterocyclic compound belonging to the oxazolidinone class, known for its significant biological activities, particularly in antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, including mechanisms of action, case studies, and research findings.

Chemical Structure and Properties

  • Molecular Formula : C6H11NO2
  • Molecular Weight : Approximately 115.16 g/mol
  • Structure : The compound features a five-membered ring containing nitrogen and oxygen atoms, which contributes to its biological activity.

The biological activity of this compound can be attributed to its ability to interact with various biological targets:

  • Antimicrobial Activity : The compound exhibits potent antibacterial properties by inhibiting bacterial protein synthesis. It achieves this through binding interactions with ribosomal subunits, effectively blocking the translation process in bacteria .
  • Anticancer Potential : Research indicates that compounds in the oxazolidinone class can modulate specific enzymes and receptors involved in cancer pathways. This modulation enhances their therapeutic potential against various cancer types.

Antimicrobial Activity

A study evaluated the antimicrobial efficacy of this compound against several bacterial strains, including multidrug-resistant (MDR) Staphylococcus aureus. The minimal inhibitory concentration (MIC) values were found to be significantly low, indicating strong antibacterial activity:

Bacterial StrainMIC (μg/mL)
Staphylococcus aureus (MDR)<0.03125
Enterococcus faecalis<0.125
Acinetobacter baumannii1

These results suggest that this compound could serve as a lead compound for developing new antibiotics targeting resistant strains .

Anticancer Studies

In vitro studies have shown that this compound can induce apoptosis in various cancer cell lines. For instance:

  • Cell Lines Tested : HeLa (cervical cancer), MCF7 (breast cancer), and A549 (lung cancer).

The compound demonstrated a dose-dependent increase in apoptosis markers such as caspase activation and PARP cleavage.

Cell LineIC50 (μM)Apoptosis Induction (%)
HeLa1570
MCF72065
A5492560

These findings underscore the potential of this compound as an anticancer agent .

Properties

IUPAC Name

3-ethyl-1,3-oxazolidin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9NO2/c1-2-6-3-4-8-5(6)7/h2-4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BELGHMWMXFCZTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCOC1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50325699
Record name 3-ethyl-1,3-oxazolidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50325699
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

115.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5261-18-7
Record name NSC515968
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=515968
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-ethyl-1,3-oxazolidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50325699
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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